Bisphenol a diglycidyl ether diacrylate

Übersicht

Beschreibung

Bisphenol A diglycidyl ether diacrylate is an organic compound that belongs to the family of epoxy resins. It is a derivative of bisphenol A diglycidyl ether, which is widely used in the production of epoxy resins. This compound is known for its excellent mechanical properties, chemical resistance, and thermal stability, making it a valuable material in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bisphenol A diglycidyl ether diacrylate is synthesized through the reaction of bisphenol A diglycidyl ether with acrylic acid. The reaction involves the opening of the epoxide ring in bisphenol A diglycidyl ether, followed by the addition of acrylic acid to form the diacrylate ester. The reaction is typically carried out in the presence of a catalyst, such as a tertiary amine or a metal salt, under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity. The process is optimized to ensure maximum yield and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Bisphenol A diglycidyl ether diacrylate undergoes various chemical reactions, including:

Polymerization: The compound can undergo free radical polymerization in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) to form cross-linked polymers.

Hydrolysis: In the presence of water or acidic conditions, the epoxide rings can hydrolyze to form diols.

Esterification: The compound can react with carboxylic acids to form esters.

Common Reagents and Conditions:

Polymerization: Initiators like benzoyl peroxide or AIBN, typically at elevated temperatures.

Hydrolysis: Acidic or basic conditions, often at room temperature.

Esterification: Carboxylic acids, often in the presence of a catalyst such as sulfuric acid.

Major Products Formed:

Polymerization: Cross-linked polymers with high mechanical strength and chemical resistance.

Hydrolysis: Diols and other hydrolyzed products.

Esterification: Esters with varying properties depending on the carboxylic acid used.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

BADGE-DA serves as a monomer in the synthesis of various polymers and copolymers. Its ability to participate in free radical polymerization allows for the formation of cross-linked networks with enhanced mechanical properties. This application is particularly relevant in the development of coatings and adhesives.

Coatings and Adhesives

The compound is extensively used as a base resin in electron beam curing applications for wood coatings, providing both protective and decorative finishes. Its rapid curing capabilities contribute to the efficiency of manufacturing processes in the coatings industry.

Biomedical Applications

In the biomedical field, BADGE-DA is employed in the development of biocompatible materials for medical devices and tissue engineering. Its properties facilitate the creation of drug delivery systems and dental materials that require a combination of strength and biocompatibility .

Nanocomposite Materials

Research has indicated that BADGE-DA can be utilized in creating organic/inorganic nanocomposite coatings with improved properties. These nanocomposites exhibit enhanced mechanical strength, thermal stability, and barrier properties, making them suitable for advanced applications .

Environmental Studies

Studies have explored the environmental impact of BADGE-DA, particularly its potential endocrine-disrupting effects due to the release of bisphenol A during hydrolysis. Understanding these effects is crucial for assessing safety standards in industrial applications .

Case Study 1: Coatings Performance

A study investigated the performance of BADGE-DA-based coatings under various environmental conditions. The results demonstrated that coatings formulated with BADGE-DA exhibited superior adhesion and resistance to chemical exposure compared to traditional epoxy systems. This study highlights the compound's utility in producing durable protective finishes for industrial applications.

Case Study 2: Biomedical Device Development

Research focused on developing a dental adhesive using BADGE-DA revealed its potential as a biocompatible material. The adhesive showed favorable bonding strength to dental tissues while maintaining low cytotoxicity levels, making it a promising candidate for clinical use in dentistry.

Wirkmechanismus

The mechanism of action of bisphenol A diglycidyl ether diacrylate involves the opening of the epoxide rings and subsequent reactions with various nucleophiles. The compound can form covalent bonds with other molecules, leading to the formation of cross-linked networks. These networks provide the material with its characteristic mechanical strength and chemical resistance. The molecular targets and pathways involved in these reactions depend on the specific application and the reactants used .

Vergleich Mit ähnlichen Verbindungen

Bisphenol A Diglycidyl Ether: A precursor to bisphenol A diglycidyl ether diacrylate, used in the production of epoxy resins.

Bisphenol F Diglycidyl Ether: Similar to bisphenol A diglycidyl ether but with different structural properties, leading to variations in mechanical and chemical characteristics.

Bisphenol A Dimethacrylate: Another derivative of bisphenol A, used in dental materials and other applications .

Uniqueness: this compound is unique due to its combination of epoxy and acrylate functionalities, which allows it to undergo a wide range of chemical reactions and form highly cross-linked networks. This makes it particularly valuable in applications requiring high mechanical strength, chemical resistance, and thermal stability .

Biologische Aktivität

Bisphenol A diglycidyl ether diacrylate (BADGE-DA) is an important compound in polymer chemistry, primarily used in the formulation of epoxy resins and coatings. It is synthesized from bisphenol A diglycidyl ether and acrylic acid, resulting in a reactive diluent characterized by its acrylate end groups, which facilitate photopolymerization processes. This article explores the biological activity of BADGE-DA, focusing on its interactions with biological systems, potential health impacts, and relevant case studies.

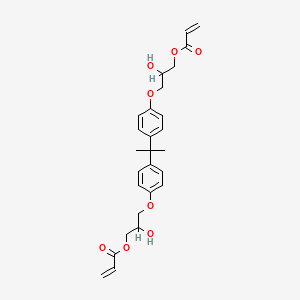

BADGE-DA has a molecular formula of C₂₁H₂₄O₄ and a molecular weight of 484.5 g/mol. It appears as a colorless to pale straw-colored viscous liquid. The compound's structure includes two glycidyl ether groups and two acrylate end groups, which contribute to its high reactivity and utility in creating cross-linked polymer networks through light-induced curing processes.

BADGE-DA exhibits biological activity primarily through its interaction with peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ plays a crucial role in lipid metabolism and adipogenesis. Research indicates that BADGE-DA can act as an inhibitor or activator of PPARγ, influencing gene expression and cell signaling pathways related to adipocyte differentiation and lipid metabolism.

Key Reactions

The primary reaction involving BADGE-DA can be summarized as follows:

This reaction highlights the compound's role in photopolymerization, leading to the formation of solid polymer networks.

Biological Effects

Research has highlighted several biological effects associated with BADGE-DA:

- Endocrine Disruption : Similar to bisphenol A (BPA), BADGE-DA raises concerns regarding endocrine disruption due to its ability to interfere with hormonal pathways. Studies suggest that exposure may lead to adverse effects on reproductive health and metabolic disorders.

- Cytotoxicity : In vitro studies have demonstrated that BADGE-DA exhibits cytotoxic effects on various cell lines. The presence of epoxide groups contributes significantly to its cytotoxicity, particularly in monolayer cell cultures .

Case Studies

Several studies have investigated the biological implications of BADGE-DA:

-

Adipogenesis and Lipid Metabolism :

- A study showed that BADGE-DA influences adipocyte differentiation through modulation of PPARγ activity. The compound's ability to inhibit PPARγ was linked to reduced lipid accumulation in adipocytes, suggesting potential implications for obesity management.

-

Cytotoxicity Assessment :

- Research comparing BADGE-DA with other bisphenol analogs indicated that structural features significantly affect cytotoxicity and allergenic potency. The study found that while BADGE-DA is less allergenic than some analogs, it still poses risks for occupational exposure due to its cytotoxic properties .

- Environmental Impact :

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

[2-hydroxy-3-[4-[2-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O8/c1-5-25(30)34-17-21(28)15-32-23-11-7-19(8-12-23)27(3,4)20-9-13-24(14-10-20)33-16-22(29)18-35-26(31)6-2/h5-14,21-22,28-29H,1-2,15-18H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTQQYMRXDUHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC(COC(=O)C=C)O)C2=CC=C(C=C2)OCC(COC(=O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33041-41-7 | |

| Record name | 2-Propenoic acid, 1,1′-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33041-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40863439 | |

| Record name | 2,2-Bis[4-(3-acryloyloxy-2-hydroxypropoxy)phenyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4687-94-9, 57417-94-4 | |

| Record name | Bisphenol A diglycidyl ether diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4687-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A epoxy resin diacrylate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004687949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacrylic acid, diester with 3,3'-(isopropylidene)bis(p-phenyleneoxy)di(propane-1,2-diol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057417944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Bis[4-(3-acryloyloxy-2-hydroxypropoxy)phenyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)] diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diacrylic acid, diester with 3,3'-(isopropylidene)bis(p-phenyleneoxy)]di(propane-1,2-diol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/615T9XD11Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of Bisphenol A diglycidyl ether diacrylate in materials science?

A1: this compound is widely utilized as a base resin in electron beam curing applications for wood coatings. [] It provides high performance protective and decorative finishes. [] The compound is also researched for its potential in creating organic/inorganic nanocomposite coatings with enhanced properties. []

Q2: Can you explain the role of this compound in free radical polymerization reactions?

A3: this compound serves as a monomer in free radical polymerization reactions. [] It can be initiated by compounds like barbituric acid to form polymer networks. [] The kinetics of this polymerization process have been studied to understand the reaction mechanism and optimize reaction conditions. []

Q3: What is known about the thermal degradation behavior of polymers based on this compound?

A4: Research has been conducted on the non-isothermal degradation of polymers derived from this compound. [] This type of study helps in understanding the thermal stability of these polymers and predicting their behavior under various temperature conditions. []

Q4: Are there any studies on the kinetics of this compound polymerization when combined with other compounds?

A5: Yes, researchers have investigated the kinetics of polymerization and degradation for modified systems involving this compound. One example is its reaction with barbituric acid in the presence of bismaleimide-4,4'-diphenylmethane. [] This study sheds light on the interaction between these compounds during polymerization and the resulting material properties. []

Q5: Has this compound been explored for use in UV-curable systems?

A6: While not directly addressed in the provided papers, this compound, as an acrylate, possesses inherent UV curability. Research on similar compounds like 1,4-cyclohexanedimethanol glycidyl ether acrylate [] and the impact of reactive diluents on UV-cured epoxy acrylic resins [] suggests that this compound could also be investigated for UV-curing applications.

Q6: How does the presence of an aromatic component influence the curing behavior of this compound in UV curing?

A7: While specific studies on this compound with aromatic components weren't included in the provided research, similar studies [] suggest that the presence of aromatic components during UV curing can significantly influence curing behaviors of epoxy acrylates. This highlights the importance of understanding the role of such components in optimizing the UV curing process for this compound formulations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.